molecular formula C13H12F3NO B12555006 4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one CAS No. 151535-96-5

4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one

Cat. No.: B12555006
CAS No.: 151535-96-5
M. Wt: 255.23 g/mol
InChI Key: DZICXAUTGDSYAM-UHFFFAOYSA-N
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Description

4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyridinone structure

Preparation Methods

The synthesis of 4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and 4-methyl-3,4-dihydropyridin-2(1H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 3-(trifluoromethyl)benzaldehyde and 4-methyl-3,4-dihydropyridin-2(1H)-one under acidic or basic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one can be compared with similar compounds to highlight its uniqueness:

Properties

CAS No.

151535-96-5

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

4-methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C13H12F3NO/c1-8-5-11(17-12(18)6-8)9-3-2-4-10(7-9)13(14,15)16/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

DZICXAUTGDSYAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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